molecular formula C12H18O3 B2944531 Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate CAS No. 2445793-77-9

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

Cat. No. B2944531
CAS RN: 2445793-77-9
M. Wt: 210.273
InChI Key: DMCZDJIXYWQIII-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 2445793-77-9 . It has a molecular weight of 210.27 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is 1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a liquid at room temperature . It has a molecular weight of 210.27 . The compound should be stored at temperatures below -10°C .

Scientific Research Applications

Synthesis of Novel Pharmacophores

This compound serves as a versatile intermediate in the synthesis of novel pharmacophores. Its bifunctional nature allows for selective derivatization on the azetidine and cyclobutane rings, providing a pathway to new compounds that explore chemical spaces complementary to piperidine ring systems . This is particularly valuable in drug discovery, where structural diversity can significantly impact the identification of lead compounds.

Development of CNS Penetrant Antagonists

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is used in synthesizing central nervous system (CNS) penetrant CXCR2 antagonists . These antagonists are potential treatments for CNS demyelinating diseases, showcasing the compound’s role in developing therapeutic agents that can cross the blood-brain barrier.

Expansion of Drug-like Chemical Space

The compound contributes to expanding the drug-like chemical space. By providing a scaffold that is structurally different yet functionally similar to piperidine and piperazine moieties, it aids in the creation of diverse chemical libraries . This expansion is crucial for discovering new leads in pharmaceutical research.

Creation of Bifunctional Synthetic Templates

As a bifunctional synthetic template, Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate facilitates the exploration of underrepresented motifs in drug discovery . It enables the synthesis of compounds with unique structural frameworks, which are essential for the development of drugs with new mechanisms of action.

Structural Surrogate for Piperazine Ring

This compound acts as a structural surrogate for the piperazine ring, offering an alternative to commonly used cyclic amines in medicinal chemistry . This surrogate approach allows researchers to probe the effects of different ring systems on biological activity and pharmacokinetics.

Efficient Synthetic Routes

The development of efficient and scalable synthetic routes to Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate underscores its importance in synthetic chemistry . These routes enable the large-scale production of the compound, which is necessary for its widespread application in research and drug development.

Template for Selective Derivation

The compound provides a convenient entry point for the selective derivation of novel compounds . This characteristic is particularly useful in combinatorial chemistry, where the ability to rapidly generate a variety of derivatives from a single precursor is highly valued.

Accessing Complementary Chemical Space

Lastly, Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate allows access to chemical space that is complementary to traditional small molecule drugs . This access is crucial for identifying unique interactions with biological targets that may not be possible with more conventional structures.

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZDJIXYWQIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

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